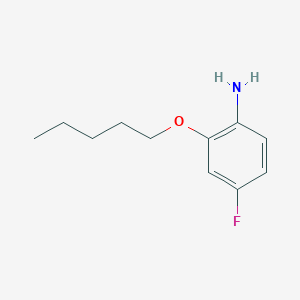
4-Fluoro-2-(pentyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(pentyloxy)aniline, also known as 4FP2A, is a fluorinated aniline derivative that is used in a variety of scientific research applications. It is a valuable chemical compound due to its unique properties, including its ability to form strong hydrogen bonds, its low reactivity, and its ability to be used as a building block for other compounds. 4FP2A has been used in a variety of research fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Docking and QSAR Studies
Fluoro-substituted anilines have been utilized in docking and quantitative structure–activity relationship (QSAR) studies to understand their role as kinase inhibitors, highlighting their significance in drug discovery and pharmaceutical chemistry (Caballero et al., 2011).
Fluorescence Quenching
Research on boronic acid derivatives, including those with fluoro-substitution, has examined fluorescence quenching mechanisms in alcohols. These studies are crucial for developing fluorescent sensors and understanding molecular interactions (Geethanjali et al., 2015).
Catalytic Applications
Studies have also shown the application of fluoro-substituted anilines in catalysis, such as in the Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This research is significant for synthesizing complex organic molecules and pharmaceuticals (Wu et al., 2021).
Spectroscopic Properties
The spectroscopic properties of fluoro-aniline derivatives have been extensively studied, providing valuable insights into their structural and electronic characteristics. Such studies are fundamental for designing materials with specific optical properties (Aziz et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 4-Fluoro-2-(pentyloxy)aniline is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that compounds like this one are often used in sm cross-coupling reactions , which involve the formation of carbon–carbon bonds and can be used to create a wide variety of organic compounds .
Result of Action
As a potential reagent in sm cross-coupling reactions , it could contribute to the formation of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-fluoro-2-pentoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPVGZYVGMRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


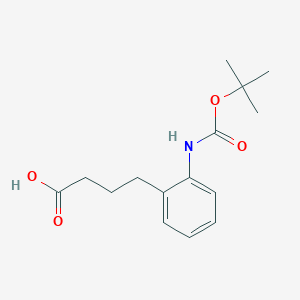
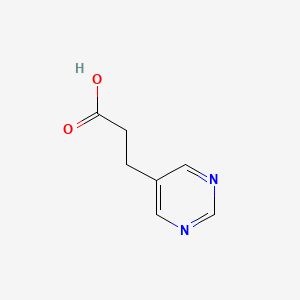
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)
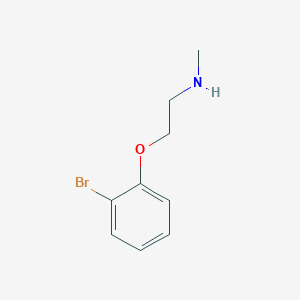

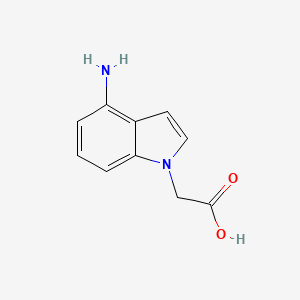
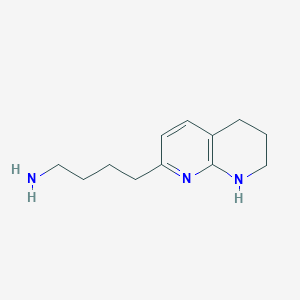



![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)